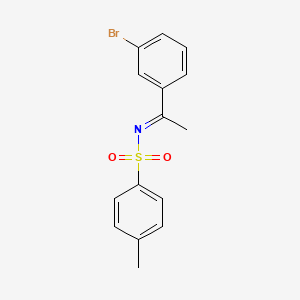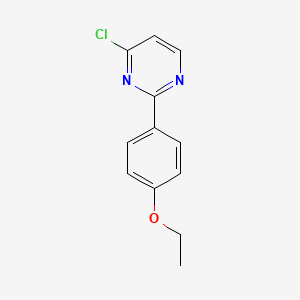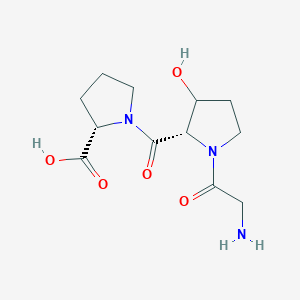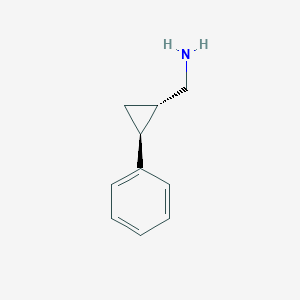
((1S,2S)-2-Phenylcyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1S,2S)-2-Phenylcyclopropyl)methanamine is a chiral amine with a cyclopropyl ring substituted with a phenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2S)-2-Phenylcyclopropyl)methanamine typically involves the cyclopropanation of styrene derivatives followed by amination. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to cyclopropanate styrene, forming 2-phenylcyclopropane. This intermediate is then subjected to amination using reagents such as lithium aluminum hydride (LiAlH4) or other amine sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, can be employed to ensure the desired stereochemistry is achieved .
Chemical Reactions Analysis
Types of Reactions
((1S,2S)-2-Phenylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizers under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, or other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, ureas, and other derivatives.
Scientific Research Applications
((1S,2S)-2-Phenylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of ((1S,2S)-2-Phenylcyclopropyl)methanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The cyclopropyl ring and phenyl group contribute to its binding affinity and specificity. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A compound with similar structural features but different functional groups, used in antimicrobial studies.
(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine: Another chiral amine with a different ring structure, used in studies of reaction pathways with epoxides.
Uniqueness
((1S,2S)-2-Phenylcyclopropyl)methanamine is unique due to its cyclopropyl ring, which imparts strain and reactivity, and its phenyl group, which enhances its binding interactions. These features make it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
[(1S,2S)-2-phenylcyclopropyl]methanamine |
InChI |
InChI=1S/C10H13N/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10-/m1/s1 |
InChI Key |
ATTLDOZXPZCOGK-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C2=CC=CC=C2)CN |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


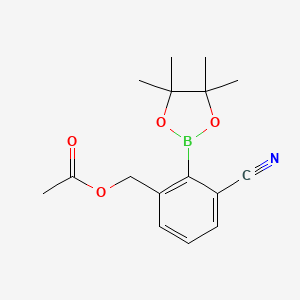
![2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13350901.png)
![6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350905.png)

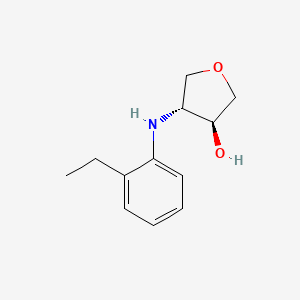
![Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate](/img/structure/B13350928.png)
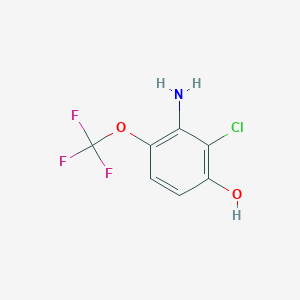
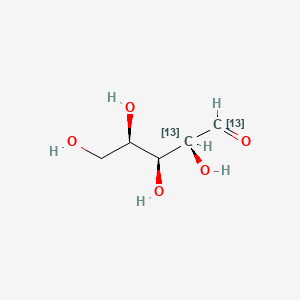
![{[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13350952.png)
![8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide](/img/structure/B13350958.png)
